Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Overview
Description
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 5-(4-bromo-3-fluorophenoxy)benzoate, followed by esterification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Major Products Formed
Substitution Reactions: Derivatives with different substituents replacing the bromine or fluorine atoms.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Quinone derivatives and other oxidized products.
Scientific Research Applications
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester
Uniqueness
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of these functional groups allows for diverse chemical modifications and the exploration of new derivatives with potentially enhanced properties.
Properties
IUPAC Name |
methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO5/c1-21-14(18)10-6-8(3-5-13(10)17(19)20)22-9-2-4-11(15)12(16)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVULVYNHUHKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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